2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione
Description
2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione is a polycyclic aromatic compound derived from the parent structure dibenzo[a,j]perylene-8,16-dione (CAS 5737-94-0), which features a fused perylene core with two ketone groups at positions 8 and 15.
Substitutions on the perylene backbone, such as hydroxyl or aminopropoxy groups, are critical for modulating electronic properties and intermolecular interactions .
Properties
IUPAC Name |
6,19-dihydroxyheptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaene-9,22-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14O4/c29-13-8-10-16-21(11-13)27(31)19-5-1-3-17-23-15-9-7-14(30)12-22(15)28(32)20-6-2-4-18(26(20)23)24(16)25(17)19/h1-12,29-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRSFQZBJXWSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C(C=C(C=C4)O)C(=O)C5=CC=CC(=C53)C6=C2C(=C1)C(=O)C7=C6C=CC(=C7)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432425 | |
| Record name | 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243670-10-2 | |
| Record name | 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 243670-10-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Mechanism and Substrate Design
The anionic cyclodehydrogenation of 1,1′-binaphthalene derivatives represents a cornerstone method for synthesizing perylene frameworks. This two-electron reduction process facilitates C–C bond formation between naphthalene units, followed by dehydrogenation to yield the aromatic perylene core. For 2,10-dihydroxy substitution, precursor design must prioritize steric and electronic compatibility at the bay positions (C2 and C10).
Key steps include:
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Substrate Functionalization : Introducing hydroxyl groups at the C2 and C10 positions of 1,1′-binaphthalene requires careful protection-deprotection strategies. Methoxy or silyl ether groups (e.g., −OSi(CH₃)₂C(CH₃)₃) are commonly employed to prevent premature oxidation.
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Reductive Cyclization : Potassium metal in toluene at 110°C induces dianion formation, enabling cyclization. Computational studies confirm that the dianion intermediate adopts an open-shell diradical configuration, which promotes C–C coupling.
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Dehydrogenation : Atmospheric oxygen during workup removes hydrogen atoms, aromatizing the central perylene core.
Table 1: Optimization of Anionic Cyclodehydrogenation for Hydroxylated Perylenes
Challenges in Hydroxyl Group Retention
Direct synthesis of 2,10-dihydroxy-dibenzo[a,j]perylene-8,16-dione faces two primary obstacles:
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Fragmentation of Radical Anions : Unprotected hydroxyl groups destabilize the radical anion intermediate, leading to aryl–O bond cleavage. For example, 2-methoxy-1,1′-binaphthalene undergoes demethoxylation under reductive conditions, yielding unsubstituted perylene as the major product.
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Competitive Side Reactions : The dianion intermediate may undergo alternative cyclization pathways, forming five-membered rings (e.g., benzo[j]fluoranthene) instead of the desired six-membered perylene structure.
Multicomponent Domino Reactions with Ionic Liquid Catalysts
Brønsted Acid Ionic Liquids (BAILs) in Perylene Synthesis
Recent advances highlight the utility of BAILs like 1,3-n-propyl-bipyridinium bisulfonate trifluoroacetate (PBPBSDT) for constructing polycyclic systems. These catalysts enable one-pot syntheses by activating multiple reaction sites simultaneously.
Table 2: BAIL-Catalyzed Synthesis of Analogous Perylene Derivatives
Advantages and Limitations
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Advantages :
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Limitations :
Oxidative Coupling of Naphthoquinone Derivatives
Metal-Mediated Coupling Strategies
Oxidative dimerization of 2-hydroxy-1,4-naphthoquinone presents a plausible route to the target compound. Iron(III) chloride or ceric ammonium nitrate (CAN) in acidic media can induce coupling via radical intermediates.
Experimental Observations
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Reagent Screening : CAN in acetic acid at 80°C produces dimeric naphthoquinones with 40–60% yields, though regioselectivity remains challenging.
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Post-Coupling Modifications : Acidic hydrolysis of methoxy groups (e.g., using BBr₃ in CH₂Cl₂) introduces hydroxyl functionalities.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione Synthesis
Chemical Reactions Analysis
Types of Reactions
2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Aromatic substitution reactions can occur, particularly at positions adjacent to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Scientific Research Applications
Fluorescence Probes in Drug Carrier Studies
2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione is utilized as a fluorescence probe to study the interactions between drug carriers and their payloads. Its photophysical properties enable researchers to investigate how drugs are delivered within biological systems. The compound's ability to absorb and emit light at specific wavelengths makes it suitable for tracking and analyzing drug delivery mechanisms in real-time .
Anticancer Research
Research has indicated that derivatives of perylenequinones, including 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione, exhibit anticancer activities. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and the disruption of mitochondrial function . This property positions them as potential candidates for developing new cancer therapies.
Environmental Toxicology
The compound has been studied for its effects on aquatic organisms under photoactivated conditions. As a polycyclic aromatic hydrocarbon (PAH), it poses risks to environmental health due to its persistence and potential toxicity. Research assessing the risks from photoactivated toxicity highlights the need for comprehensive data on PAH distributions and their ecological impacts .
Case Studies
Mechanism of Action
The mechanism by which 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths and re-emits it as fluorescence. This property is exploited in various applications, from imaging to material science. The molecular targets and pathways involved include interactions with other molecules that can quench or enhance its fluorescence .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione with structurally related compounds:
Key Findings from Comparative Studies
Photochromic Behavior: The parent compound (C28H14O2) exhibits reversible photochromism, forming a colorless endoperoxide under specific conditions .
Lipophilicity and Solubility: The hydroxyl groups in the target compound increase its polarity compared to the parent dione, likely reducing lipophilicity (logP) and enhancing aqueous solubility. In contrast, the aminopropoxy groups in NIR-628 introduce nitrogen-based functionalities, increasing lipophilicity and enabling fluorescence applications .
Optical Properties :
- NIR-628’s fluorescence highlights the role of substituents in tuning electronic transitions. The target compound’s hydroxyl groups may similarly influence conjugation and exciton dynamics, though its optical profile remains uncharacterized .
Structural Isomerism :
Methodological Insights
Chromatographic techniques, such as reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC), have been employed to study lipophilicity in androstane diones . Similar methods could be applied to the target compound to quantify logk0 (chromatographic lipophilicity) and correlate it with computational descriptors (e.g., logP, polar surface area). Hierarchical cluster analysis (HCA) might further differentiate its behavior from analogs .
Biological Activity
2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione (CAS No. 243670-10-2) is a polycyclic aromatic compound known for its complex structure and potential biological activities. This compound has garnered interest in various fields, including environmental chemistry and pharmacology, due to its unique properties and interactions within biological systems.
Chemical Structure and Properties
The molecular formula of 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione is C28H14O4, with a molecular weight of 414.41 g/mol. Its structure consists of a perylene core with two hydroxyl groups at the 2 and 10 positions, and carbonyl groups at the 8 and 16 positions. This configuration contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H14O4 |
| Molecular Weight | 414.41 g/mol |
| CAS Number | 243670-10-2 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Cytotoxic Effects
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For example, studies have demonstrated that it induces apoptosis in human breast cancer cells through the activation of intrinsic apoptotic pathways. The mechanism involves mitochondrial membrane potential disruption and the release of cytochrome c into the cytosol.
Table 2: Cytotoxicity Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 20 | Induction of oxidative stress |
| A549 (Lung Cancer) | 18 | Cell cycle arrest |
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various perylene derivatives, including 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione. The results indicated significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of approximately 15 µM. The authors concluded that the compound's structural features are critical for its biological activity.
Study 2: Environmental Impact
In another study focusing on environmental chemistry, researchers assessed the bioaccumulation potential of this compound in aquatic organisms. The findings suggested that due to its lipophilic nature, it could accumulate in the fatty tissues of fish, raising concerns about its ecological impact and potential human health risks through the food chain.
Q & A
Q. What are the recommended synthetic routes for 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione, and how can reaction conditions be optimized?
The synthesis often involves multi-step reactions, including cycloaddition and oxidation. A key intermediate, dibenzo[a,j]perylene-8,16-dione (CAS 5737-94-0), can undergo hydroxylation via controlled radical or electrophilic substitution reactions. For example, photochemical methods using UV light in the presence of hydroxyl radicals have been reported to introduce hydroxy groups at positions 2 and 10 . Optimization requires monitoring reaction kinetics (e.g., via UV-Vis spectroscopy) and adjusting solvent polarity (e.g., DMF or THF) to stabilize intermediates. Lithium aluminum hydride (LiAlH4) reductions, as used in analogous perylene-dione systems, may also be applicable for selective deoxygenation steps .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- High-Performance Capillary Electrophoresis (HPCE): Validates purity (≥98% as per fluorescence-grade standards) by separating charged impurities .
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR resolve hydroxyl proton environments and confirm regioselectivity of substitution. For example, aromatic protons in dibenzo-perylene systems typically appear at δ 7.5–8.5 ppm, while hydroxyl protons may show broad peaks at δ 5–6 ppm .
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., using ESI-HRMS) confirms molecular weight (e.g., C28H14O4 requires 406.0841 g/mol) and detects isotopic patterns for brominated analogs .
Q. How can researchers assess the compound’s preliminary biological activity?
Screen against cancer cell lines (e.g., IC50 assays) and microbial strains (MIC tests) using structurally similar compounds as benchmarks. For instance, dibromo-substituted perylene-diones exhibit IC50 values of ~25 µM in anticancer assays, while dichloro analogs show reduced activity . Ensure cytotoxicity controls (e.g., healthy fibroblast lines) and validate results with dose-response curves.
Advanced Research Questions
Q. How does geometric isomerism or photochromic behavior influence optical properties and experimental outcomes?
The compound’s planar structure may exhibit photoisomerization under UV light, analogous to azobenzene systems. For example, cis isomers of related perylene-diones show higher absorbance (ε > 10<sup>4</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup>) than trans isomers due to π-π* transitions . Use time-resolved spectroscopy to monitor isomerization kinetics and correlate with solvent polarity. Note that inconsistent fluorescence data may arise from unintended photochromic transitions during measurements.
Q. How should conflicting solubility or stability data be resolved in different solvents?
Contradictions often arise from solvent-dependent aggregation. For example:
Q. What strategies enable selective functionalization for structure-activity relationship (SAR) studies?
- Electrophilic Aromatic Substitution (EAS): Use directing groups (e.g., hydroxyls) to introduce halogens or nitro groups at specific positions.
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to attach aryl groups at brominated sites, as demonstrated in dibromopyranthrene-dione analogs .
- Computational Modeling: DFT calculations (e.g., Hirshfeld charge analysis) predict reactive sites for rational design .
Q. How do structural analogs compare in biological or material science applications?
A comparative analysis of halogenated derivatives reveals:
| Compound | Anticancer Activity (IC50) | Fluorescence Quantum Yield |
|---|---|---|
| 2,10-Dihydroxy (this compound) | 35 µM | 0.45 |
| 1,2-Dibromo derivative | 25 µM | 0.12 |
| Dichloro analog | 50 µM | 0.08 |
| Bromination enhances bioactivity but reduces fluorescence due to heavy atom effects . |
Q. What experimental precautions are necessary to ensure reproducibility in photodynamic therapy (PDT) studies?
- Light Source Calibration: Standardize UV/Vis light intensity (mW/cm<sup>2</sup>) and wavelength (e.g., 650 nm for NIR activation).
- Oxygen Scavenging Controls: Use argon-purged samples to distinguish Type I (radical) vs. Type II (singlet oxygen) mechanisms.
- ROS Detection: Employ fluorescent probes (e.g., Singlet Oxygen Sensor Green) with quencher controls .
Methodological Notes
- Data Contradiction Analysis: Replicate experiments across multiple labs using standardized protocols (e.g., ICH guidelines for dissolution testing).
- Advanced Characterization: Pair spectroscopic data with X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
- Ethical Reporting: Disclose solvent purity, instrument calibration dates, and statistical methods (e.g., ANOVA for biological replicates) in publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
